molecular formula C19H17FN4O3S2 B3414623 N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 946358-10-7

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B3414623
CAS No.: 946358-10-7
M. Wt: 432.5 g/mol
InChI Key: LUHUCCVWYTXEQQ-UHFFFAOYSA-N
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Description

N-{2-[2-(3-Fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused [1,2,4]triazolo[3,2-b][1,3]thiazole core. This compound integrates a 3-fluorophenyl substituent on the triazole ring and a 4-methoxybenzenesulfonamide group linked via an ethyl chain. Its synthesis likely involves multi-step reactions, including cyclization and sulfonylation, analogous to methods described for related triazole-thiazole derivatives .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3S2/c1-27-16-5-7-17(8-6-16)29(25,26)21-10-9-15-12-28-19-22-18(23-24(15)19)13-3-2-4-14(20)11-13/h2-8,11-12,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHUCCVWYTXEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the triazole and thiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile. The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Structure and Composition

  • IUPAC Name : N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
  • Molecular Formula : C19H17FN4O2S
  • Molecular Weight : 416.5 g/mol

Medicinal Chemistry

The compound has been extensively studied for its antimicrobial , anticancer , and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes related to these diseases:

  • Anticancer Activity : In vitro studies have shown that similar triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The specific compound under discussion has demonstrated potential against various cancer types due to its ability to disrupt critical signaling pathways involved in tumor growth.

Biological Research

This compound has been utilized in biological research for:

  • Enzyme Inhibition Studies : It is particularly noted for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase. This inhibition can lead to reduced inflammation and suppression of cell proliferation in cancer.

Chemical Research

The compound serves as a synthetic intermediate for the development of new pharmaceuticals and bioactive molecules. Its unique structure allows chemists to explore new synthetic routes and reaction mechanisms.

Industrial Applications

In industrial settings, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions. Its properties make it suitable for applications in drug development and material science.

Anticancer Studies

Recent research has demonstrated that compounds similar to this compound exhibit promising anticancer properties:

  • Study on Cell Lines : In vitro studies on breast cancer cell lines showed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis.
  • Mechanistic Insights : Further investigations revealed that the compound disrupts key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition Research

Research focusing on enzyme inhibition has highlighted the potential of this compound:

  • Carbonic Anhydrase Inhibition : Studies have shown that the compound effectively inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in tissues.
  • Cholinesterase Activity : The ability of the compound to inhibit cholinesterase suggests potential applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazole and thiazole rings allow it to form hydrogen bonds and other non-covalent interactions with these targets, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation, microbial growth, and inflammation .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Key Substituents Functional Groups Present
Target Compound [1,2,4]Triazolo[3,2-b][1,3]thiazole 3-Fluorophenyl, 4-methoxybenzenesulfonamide Sulfonamide, methoxy, triazole, thiazole
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thione 1,2,4-Triazole 4-Chlorophenylsulfonyl, 2,4-difluorophenyl Sulfonyl, triazole, halogenated aryl
Metsulfuron Methyl Triazine-sulfonamide Methyl, methoxy-triazine, methyl benzoate Sulfonylurea, triazine, ester

Key Observations :

  • Sulfonamide Group : The target compound’s 4-methoxybenzenesulfonamide group contrasts with the halogenated phenylsulfonyl groups in compounds (e.g., Cl or Br at the 4-position) . The methoxy group may enhance lipophilicity compared to halogens.
  • Fluorinated Aryl Groups : The 3-fluorophenyl group in the target compound differs from the 2,4-difluorophenyl substituents in derivatives, which could influence steric and electronic interactions .

Spectroscopic Differentiation

Table 2: IR Spectral Signatures

Compound Type Key IR Absorptions (cm⁻¹) Structural Inference
Target Compound ~1247–1255 (C=S), ~3278–3414 (NH) Thione tautomer predominates
Hydrazinecarbothioamides [4–6] 1663–1682 (C=O), 3150–3319 (NH) Confirmed carbonyl and thiourea groups
Metsulfuron Methyl ~1730–1750 (ester C=O), ~1350 (S=O) Sulfonylurea and ester functionalities

Key Findings :

  • The absence of C=O absorption (~1663–1682 cm⁻¹) in the target compound’s IR spectrum confirms cyclization into the triazolo-thiazole system, contrasting with precursor hydrazinecarbothioamides .
  • The presence of NH and C=S bands aligns with tautomeric stabilization in the thione form, similar to compounds [7–9] in .

Biological Activity

Overview

N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide is a synthetic compound that belongs to the class of triazolothiazole derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The compound features a complex structure that includes:

  • A triazole ring fused with a thiazole ring.
  • A sulfonamide functional group.
  • A fluorophenyl substituent which enhances its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group is known to inhibit various enzymes by binding to their active sites, while the triazolothiazole moiety may modulate receptor activity and influence cellular pathways.

Antimicrobial Activity

Research indicates that compounds with a triazole-thiazole structure exhibit significant antimicrobial properties. For instance:

  • Triazoles have been reported to possess antifungal and antibacterial activities against various strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • In vitro studies demonstrated that related compounds showed minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant bacterial strains .

Anticancer Potential

The triazolo-thiazole derivatives have shown promise in anticancer research:

  • Studies indicate that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways .
  • For example, a related compound demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential for development as an anticancer agent.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been explored:

  • The inhibition of pro-inflammatory cytokines such as TNF-alpha has been observed in preclinical models .
  • This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Antibacterial Efficacy Study : A study evaluated the antibacterial properties of various triazolo-thiazole derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell growth . This positions it as a candidate for further development in cancer therapy.

Research Findings Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC values as low as 0.125 μg/mL
AnticancerSignificant cytotoxic effects
Anti-inflammatoryInhibition of TNF-alpha production

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[2-(3-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide

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